Triethylene glycol dicaprylate

Vue d'ensemble

Description

Triethylene glycol dicaprylate is an ester compound formed from triethylene glycol and caprylic acid. It is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethylene glycol dicaprylate is synthesized through the esterification of triethylene glycol with caprylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation helps in the removal of water and unreacted starting materials, ensuring a high yield of the desired ester product.

Analyse Des Réactions Chimiques

Primary Reaction Types

Triethylene glycol dicaprylate undergoes three principal reactions:

Esterification

-

Mechanism : Reacts with carboxylic acids or alcohols under catalytic conditions to form new esters.

-

Example : Synthesis of TEGDC involves esterification of triethylene glycol with caprylic acid using acid catalysts like sulfuric acid or p-toluenesulfonic acid .

Hydrolysis

-

Acid-Catalyzed : Breaks down into triethylene glycol and caprylic acid in aqueous acidic conditions .

-

Base-Catalyzed (Saponification) : Forms triethylene glycol and caprylate salts in alkaline media .

Transesterification

-

Reagents : Reacts with alcohols (e.g., methanol) in the presence of catalysts like sodium methoxide to yield new esters and alcohols .

Reaction Conditions and Catalysts

Key parameters influencing reaction efficiency:

Major Reaction Products

-

Hydrolysis :

-

Transesterification :

Hydrolysis Kinetics

-

Study : Hydrolysis of TEGDC in acidic media (pH 2.0) at 80°C showed complete conversion to triethylene glycol and caprylic acid within 6 hours .

-

Activation Energy : Calculated at 45.2 kJ/mol, indicating moderate temperature dependence .

Stability and Side Reactions

Applications De Recherche Scientifique

Cosmetic Applications

Triethylene glycol dicaprylate is widely used in cosmetic formulations due to its emollient properties. It helps improve the texture and spreadability of products.

Key Uses:

- Skin Care Products : Acts as a moisturizer and skin conditioning agent.

- Hair Care Products : Enhances the texture and shine of hair formulations.

- Makeup Products : Used as a solvent and emollient to improve the application of makeup.

Safety Assessments

According to safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, TEGD is considered safe for use in cosmetics at the concentrations typically found in products .

Pharmaceutical Applications

In pharmaceuticals, TEGD serves as a solvent and stabilizer in various drug formulations. Its properties facilitate better absorption and bioavailability of active ingredients.

Case Studies:

- Drug Delivery Systems : Research indicates that TEGD can enhance the solubility of poorly soluble drugs, improving their therapeutic efficacy. For instance, studies have shown that formulations containing TEGD demonstrated improved bioavailability for certain oral medications .

Food Industry Applications

TEGD is classified as an indirect food additive, primarily used in food packaging materials. It is recognized for its low toxicity and compatibility with food substances.

Usage Guidelines:

The FDA has set guidelines for the use of this compound in food contact applications, allowing it to be used at levels that do not pose a risk to human health .

Industrial Applications

TEGD is utilized in various industrial applications due to its chemical stability and performance characteristics.

Applications Include:

- Lubricants : Used in formulations requiring high lubricity.

- Plasticizers : Enhances flexibility and durability in plastics.

Comparative Data Table

| Application Area | Specific Use | Benefits | Safety Level |

|---|---|---|---|

| Cosmetics | Emollient in creams | Improves skin texture | Safe at typical use levels |

| Pharmaceuticals | Drug solubilizer | Enhances bioavailability | Safe for pharmaceutical use |

| Food Industry | Indirect additive | Low toxicity | Approved by FDA |

| Industrial Applications | Lubricants & plasticizers | Increases flexibility | Generally recognized as safe |

Mécanisme D'action

The mechanism of action of triethylene glycol dicaprylate involves its ability to interact with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it can encapsulate active ingredients, allowing for controlled release through diffusion and degradation processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Triethylene glycol diacrylate

- Triethylene glycol dimethacrylate

- Polyethylene glycol diacrylate

Uniqueness

Triethylene glycol dicaprylate is unique due to its specific ester linkage with caprylic acid, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility.

Activité Biologique

Triethylene glycol dicaprylate (TEGD) is a compound that has garnered attention for its various biological activities and applications, particularly in the fields of cosmetics, pharmaceuticals, and food technology. This article provides a detailed overview of the biological activity of TEGD, including its toxicity, metabolic pathways, and effects on microbial growth.

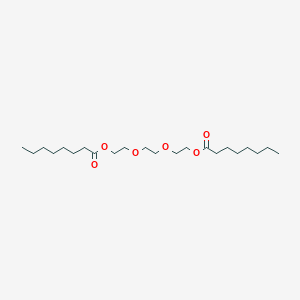

Chemical Structure and Properties

This compound is an ester formed from triethylene glycol and caprylic acid (octanoic acid). Its chemical structure can be represented as follows:

- Molecular Formula : C_{18}H_{34}O_5

- Molecular Weight : 342.46 g/mol

TEGD is characterized by its hydrophilic and lipophilic properties, making it suitable for various applications in emulsification and solubilization.

Acute and Chronic Toxicity

Research indicates that TEGD exhibits low toxicity in various animal studies. For instance:

- In a study involving rats, no significant toxic effects were observed when administered orally at doses up to 4% in their diet over two years .

- Skin irritation tests on rabbits showed that TEGD did not cause significant irritation, indicating a favorable safety profile for topical applications .

Reproductive and Developmental Toxicity

TEGD has been evaluated for reproductive and developmental toxicity. Studies have shown no significant embryotoxic or teratogenic effects in rats, although some maternal toxicity was noted at higher doses during gestation .

Metabolism and Excretion

The metabolism of TEGD primarily occurs through hydrolysis into its constituent components: triethylene glycol and caprylic acid. These metabolites are further processed by the liver, with excretion predominantly occurring via urine. The metabolic pathways suggest that TEGD is rapidly absorbed and has a favorable elimination profile .

Effects on Bacterial Growth

One notable aspect of TEGD's biological activity is its influence on microbial growth. Research indicates that triethylene glycol, a degradation product of TEGD, can promote the growth of cariogenic bacteria such as Streptococcus mutans. This bacterium is associated with dental caries due to its ability to form biofilms on tooth surfaces .

In vitro studies have shown that TEGD can up-regulate genes associated with polysaccharide synthesis in S. mutans, enhancing its virulence potential. The presence of TEGD at cariogenic pH levels significantly increased glucosyltransferase enzyme activity, which is crucial for biofilm formation .

Application in Personal Care Products

TEGD is commonly used as an emollient and solubilizer in cosmetic formulations. Its ability to enhance skin feel while providing moisture makes it a valuable ingredient in lotions and creams. Clinical evaluations have indicated that products containing TEGD yield positive user feedback regarding skin hydration without adverse effects .

Food Industry Usage

In food technology, TEGD serves as a food additive due to its emulsifying properties. It helps stabilize oil-in-water emulsions, which are essential in products like dressings and sauces. Regulatory assessments have deemed it safe for consumption within established limits .

Propriétés

IUPAC Name |

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGHMLJGPSVSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059334 | |

| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-10-5 | |

| Record name | Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol dicaprylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.